![molecular formula C10H4ClF2NO2 B11869164 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline](/img/structure/B11869164.png)
6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure includes a chloro group, two difluoro groups, and a dioxolo ring fused to an isoquinoline core, which contributes to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, fluorination, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process is designed to minimize waste and maximize yield, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline compounds .
Scientific Research Applications
6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline shares structural similarities with other isoquinoline derivatives, such as 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]quinoline and 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]benzene .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H4ClF2NO2 |
|---|---|
Molecular Weight |
243.59 g/mol |
IUPAC Name |
6-chloro-2,2-difluoro-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C10H4ClF2NO2/c11-9-6-1-2-7-8(5(6)3-4-14-9)16-10(12,13)15-7/h1-4H |
InChI Key |
PQZGPVWECBRDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=NC=C3)Cl)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11869090.png)
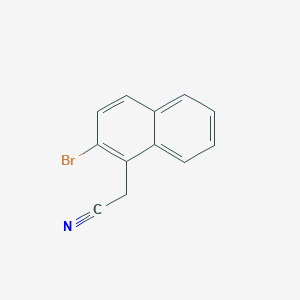
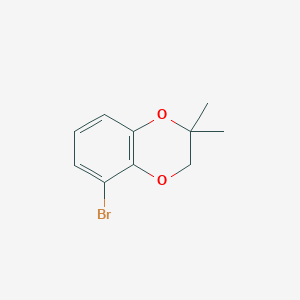

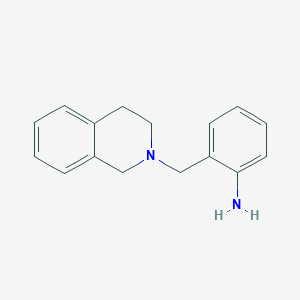

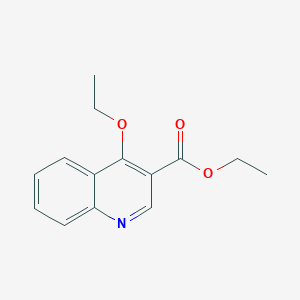


![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
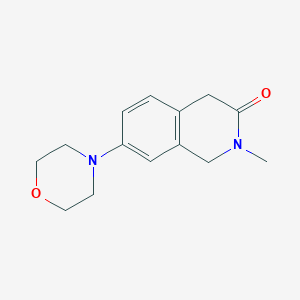
![1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole](/img/structure/B11869172.png)

